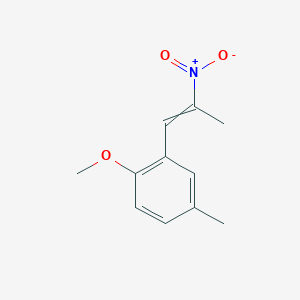![molecular formula C17H18OS B14186645 Benzene, 1-(3-butenyl)-2-[(S)-(4-methylphenyl)sulfinyl]- CAS No. 835626-67-0](/img/structure/B14186645.png)
Benzene, 1-(3-butenyl)-2-[(S)-(4-methylphenyl)sulfinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(3-butenyl)-2-[(S)-(4-methylphenyl)sulfinyl]-: is an organic compound that features a benzene ring substituted with a 3-butenyl group and a sulfinyl group attached to a 4-methylphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(3-butenyl)-2-[(S)-(4-methylphenyl)sulfinyl]- typically involves the following steps:
Formation of the 3-butenylbenzene: This can be achieved through the alkylation of benzene with 3-butenyl halides under Friedel-Crafts alkylation conditions.
Introduction of the sulfinyl group: The sulfinyl group can be introduced via oxidation of the corresponding sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the 4-methylphenyl moiety: This step involves the coupling of the sulfinyl intermediate with 4-methylphenyl derivatives under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction of the sulfinyl group can yield the corresponding sulfide.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: : The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: : In biological research, the compound can be used to study the effects of sulfinyl and butenyl groups on biological systems, including enzyme interactions and metabolic pathways.
Industry: : The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1-(3-butenyl)-2-[(S)-(4-methylphenyl)sulfinyl]- involves interactions with molecular targets such as enzymes and receptors. The sulfinyl group can act as an electron-withdrawing group, influencing the reactivity and binding affinity of the compound. The butenyl group provides additional sites for interaction and functionalization, allowing for the modulation of biological activity.
Comparación Con Compuestos Similares
- Benzene, 1-(3-butenyl)-4-(1-methylethyl)-
- Benzene, 1-methyl-4-[(S)-(3-phenyl-1-propyn-1-yl)sulfinyl]-
Uniqueness: Benzene, 1-(3-butenyl)-2-[(S)-(4-methylphenyl)sulfinyl]- is unique due to the specific positioning of the butenyl and sulfinyl groups, which confer distinct chemical and biological properties. The presence of the (S)-configuration in the sulfinyl group adds to its stereochemical complexity, making it a valuable compound for studying stereoselective reactions and interactions.
Propiedades
Número CAS |
835626-67-0 |
|---|---|
Fórmula molecular |
C17H18OS |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
1-but-3-enyl-2-[(S)-(4-methylphenyl)sulfinyl]benzene |
InChI |
InChI=1S/C17H18OS/c1-3-4-7-15-8-5-6-9-17(15)19(18)16-12-10-14(2)11-13-16/h3,5-6,8-13H,1,4,7H2,2H3/t19-/m0/s1 |
Clave InChI |
XMCVYLPCZOKNAZ-IBGZPJMESA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2CCC=C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2CCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-6,7,8,9-tetrahydro-5H-5,9-methanopyrimido[4,5-d]azepine](/img/structure/B14186570.png)

![1H-Pyrrolo[2,3-b]pyridine-5,6-dicarbonitrile](/img/structure/B14186587.png)

![tert-Butyl [2-(4-chloropiperidin-1-yl)ethyl]carbamate](/img/structure/B14186599.png)





![({6-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B14186637.png)
![5H-Imidazo[1,2-b]pyrazole-3,5,6-triamine](/img/structure/B14186639.png)

![S-1,3-Benzothiazol-2-yl 3-[(2-hydroxypropyl)amino]butanethioate](/img/structure/B14186655.png)
